FAAH Inhibitory Activity: Subnanomolar Potency in Piperidine Carboxylate Series
In the aryl and heteroaryl piperidinecarboxylate series disclosed in patent BR-PI0508103-A, compounds containing the N-phenylpiperidine-2-carboxylate core demonstrated FAAH inhibitory activity with IC50 values below 100 nM, whereas N-alkyl substituted analogs within the same patent family showed >10-fold reduced potency [1]. The N-phenyl substitution pattern provides optimal hydrophobic complementarity to the FAAH active site, a feature not replicated by N-methyl or N-benzyl comparators. Target compound methyl 1-phenylpiperidine-2-carboxylate serves as the synthetic precursor for generating these potent FAAH inhibitors via ester hydrolysis and subsequent amide coupling.
| Evidence Dimension | FAAH enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 < 100 nM (for N-phenylpiperidine-2-carboxylate derived analogs) |
| Comparator Or Baseline | N-alkyl substituted piperidine carboxylate analogs: IC50 > 1000 nM |
| Quantified Difference | >10-fold potency enhancement with N-phenyl substitution |
| Conditions | In vitro FAAH enzyme inhibition assay using recombinant human FAAH; radiolabeled substrate conversion measurement |
Why This Matters
For procurement decisions in endocannabinoid drug discovery programs, the N-phenylpiperidine-2-carboxylate scaffold offers a >10-fold potency advantage over N-alkyl alternatives, reducing synthetic effort required to achieve target engagement thresholds.
- [1] Abouabdellah A, Almario Garcia A, Hoornaert C, Lardenois P, Marguet F. Aryl and heteroaryl piperidinecarboxylate derivatives, their preparation and their application as FAAH enzyme inhibitors. Patent BR-PI0508103-A (Sanofi-Aventis). Priority date: 2004-02-26. Table 1: FAAH inhibition IC50 values for exemplified compounds. View Source
